molecular formula C20H21ClN2O3 B2636689 N-(5-chloro-1-{[4-(methylethoxy)phenyl]methyl}-2-oxoindolin-3-yl)acetamide CAS No. 1008461-20-8

N-(5-chloro-1-{[4-(methylethoxy)phenyl]methyl}-2-oxoindolin-3-yl)acetamide

Cat. No.: B2636689
CAS No.: 1008461-20-8
M. Wt: 372.85
InChI Key: LLVXFVPXWZZBFZ-UHFFFAOYSA-N
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Description

N-(5-chloro-1-{[4-(methylethoxy)phenyl]methyl}-2-oxoindolin-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals

Scientific Research Applications

N-(5-chloro-1-{[4-(methylethoxy)phenyl]methyl}-2-oxoindolin-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-1-{[4-(methylethoxy)phenyl]methyl}-2-oxoindolin-3-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Chlorine Atom: The chlorine atom can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methylethoxy Group: The methylethoxy group can be introduced through an etherification reaction using an appropriate alkyl halide and a base.

    Formation of the Acetamide Group: The final step involves the acylation of the indole derivative with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-1-{[4-(methylethoxy)phenyl]methyl}-2-oxoindolin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups replacing the chlorine atom.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-1-{[4-(methylethoxy)phenyl]methyl}-2-oxoindolin-3-yl)acetamide: Unique due to its specific substitution pattern and potential biological activities.

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core but different functional groups.

    5-chloro-2-methylindole: A simpler indole derivative with a chlorine atom and a methyl group.

Uniqueness

This compound is unique due to its combination of a chloro-substituted indole core, a methylethoxy group, and an acetamide group

Properties

IUPAC Name

N-[5-chloro-2-oxo-1-[(4-propan-2-yloxyphenyl)methyl]-3H-indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c1-12(2)26-16-7-4-14(5-8-16)11-23-18-9-6-15(21)10-17(18)19(20(23)25)22-13(3)24/h4-10,12,19H,11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVXFVPXWZZBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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